4-(2-Isobutyrylamino-benzoylamino)-benzoic acid
Description
4-(2-Isobutyrylamino-benzoylamino)-benzoic acid is a benzoic acid derivative featuring a complex substitution pattern. Its structure includes an isobutyryl group (2-methylpropanoyl) linked via an amide bond to an aromatic benzoylamino moiety, which is further connected to the para position of the benzoic acid core. This compound’s molecular formula is C₁₈H₁₇N₃O₄ (molecular weight: 339.35 g/mol).
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-[[2-(2-methylpropanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)16(21)20-15-6-4-3-5-14(15)17(22)19-13-9-7-12(8-10-13)18(23)24/h3-11H,1-2H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
WWTPDWGPDZPINT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with 2-methylpropanoyl chloride to form 4-(2-methylpropanamido)benzoic acid. This intermediate is further reacted with 2-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID may involve large-scale batch processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antiviral Activity
One of the primary applications of 4-(2-Isobutyrylamino-benzoylamino)-benzoic acid is its antiviral activity against herpes simplex viruses (HSV-1 and HSV-2). Research indicates that compounds structurally similar to this compound have demonstrated significant antiviral effects. For instance, studies have shown that certain derivatives exhibit potency comparable to acyclovir, a standard treatment for HSV infections, particularly against acyclovir-resistant strains .
Case Study: Antiviral Efficacy
A study assessed the anti-HSV activity of several compounds including derivatives of this compound. The results indicated that these compounds were effective against both HSV types, with one derivative showing low toxicity and a favorable ratio between antiviral activity and cellular toxicity. This suggests potential for developing new antiviral agents based on this compound's structure .
Neurodegenerative Disease Treatment
Another promising application of this compound is in the treatment of neurodegenerative diseases. Compounds with similar structures have been synthesized and tested for their ability to inhibit enzymes related to neurodegeneration, such as monoamine oxidase (MAO) and cholinesterase (ChE). In vitro assays have shown that certain derivatives possess significant inhibitory activity against these enzymes, indicating potential therapeutic benefits for conditions like Alzheimer's disease .
Case Study: Enzyme Inhibition
In a study focused on synthesizing multi-target-directed ligands (MTDLs), several compounds were evaluated for their potency against MAO and ChE. Notably, some derivatives exhibited high selectivity and potent inhibition of MAO-B, which is crucial in the pathophysiology of neurodegenerative diseases. The results highlight the potential of these compounds as candidates for further development in treating cognitive disorders .
Enzyme Inhibition and Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Research into related benzoic acid derivatives has revealed their effectiveness against various bacterial strains. The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests, demonstrating that certain derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively .
| Compound | Activity | MIC (µM) | Target |
|---|---|---|---|
| This compound | Antiviral | <10 | HSV-1/HSV-2 |
| Benzothiazole Derivative | Antimicrobial | 1.27 | Gram-positive bacteria |
| Benzothiazole Derivative | Antimicrobial | 2.54 | Gram-negative bacteria |
Mechanism of Action
The mechanism of action of 4-[2-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The amide groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional distinctions between 4-(2-Isobutyrylamino-benzoylamino)-benzoic acid and related derivatives:
Structural and Functional Insights
Substituent Effects on Solubility: The morpholinophenyl-pyrimidinyl derivative (C₂₁H₂₀N₄O₃) has lower solubility in aqueous media due to its bulky aromatic and heterocyclic substituents, whereas the dimethylamino analog (C₉H₁₁NO₂) exhibits higher solubility owing to its smaller, electron-donating group . The isobutyrylamino-methyl derivative (C₁₂H₁₅NO₃) lacks extended conjugation, resulting in reduced molecular rigidity compared to the target compound .
Biological Activity: 4-Dimethylaminobenzoic acid acts as a UV-protective agent by inhibiting photodamage, while S3I-201 (C₁₆H₁₅NO₇S) is a STAT3 inhibitor with antitumor activity .
Synthetic Complexity: The target compound likely requires multi-step synthesis involving amidation and benzoylation, akin to methods described for azetidinone derivatives (e.g., Scheme-5 in ) . In contrast, 4-fluoro-2-(phenylamino)benzoic acid is synthesized via a single-step Ullmann coupling between 2-bromo-4-fluorobenzoic acid and aniline .
Research Tools and Validation
Structural characterization of these compounds often relies on crystallographic software such as SHELX (for refinement) and ORTEP-3 (for graphical representation) . For instance, hydrogen-bonding patterns in 4-fluoro-2-(phenylamino)benzoic acid were confirmed using SHELXL refinement and ORTEP-generated diagrams .
Biological Activity
4-(2-Isobutyrylamino-benzoylamino)-benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. In this article, we will explore the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the isobutyrylamino and benzoylamino groups enhances its potential interactions with biological targets.
Research indicates that compounds within the benzoic acid family can influence several biological pathways, particularly those related to protein degradation and apoptosis. The following mechanisms have been identified for this compound:
- Inhibition of Protein Degradation Pathways : Similar compounds have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and regulating apoptosis .
- Targeting Anti-apoptotic Proteins : Benzoic acid derivatives have been studied for their ability to bind to Bcl-2 family proteins, which are overexpressed in many cancers. This binding can promote apoptosis in cancer cells by inhibiting these survival proteins .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antiproliferative Effects : A study demonstrated that derivatives similar to this compound showed significant binding affinities to Mcl-1 and Bfl-1 proteins, leading to enhanced apoptosis in lymphoma cell lines. This suggests that such compounds could be developed into effective cancer therapeutics .
- Protein Degradation Activation : Another investigation highlighted that certain benzoic acid derivatives could enhance proteasomal activity significantly, suggesting their potential as modulators of protein degradation systems .
- Anti-biofilm Activity : Research on related benzoic acid derivatives indicated their effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The inhibition rates were statistically significant at various concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
